

Application Notes and Protocols for Measuring BRD4 Inhibitor-13 Target Engagement

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Compound of Interest

Compound Name: *BRD4 Inhibitor-13*

Cat. No.: *B3252701*

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These application notes provide a comprehensive overview of established and emerging techniques for measuring the target engagement of **BRD4 Inhibitor-13**. This document offers detailed experimental protocols, data presentation guidelines, and visual representations of key pathways and workflows to facilitate the accurate assessment of inhibitor binding and cellular activity.

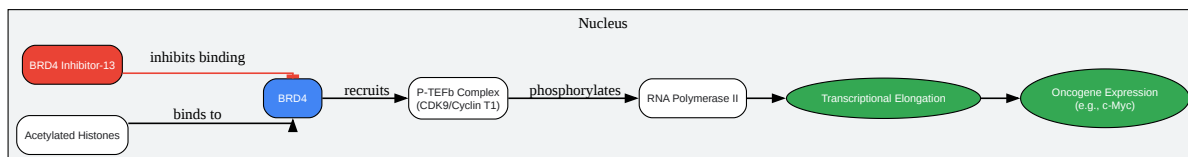
Introduction to BRD4 and Its Inhibition

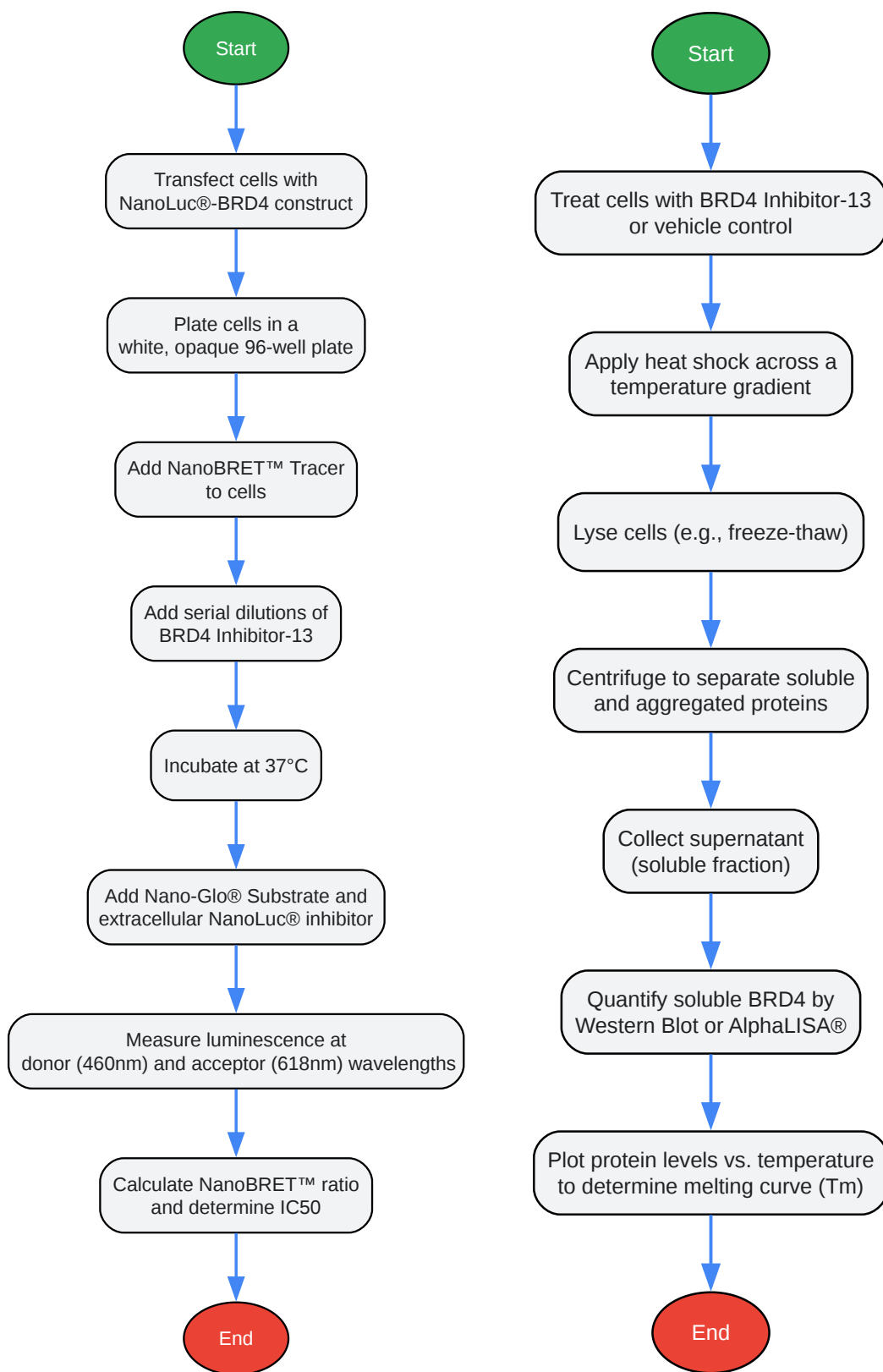
Bromodomain-containing protein 4 (BRD4) is a key epigenetic reader and a member of the Bromodomain and Extra-Terminal (BET) family of proteins.^{[1][2]} It plays a critical role in regulating gene expression by recognizing and binding to acetylated lysine residues on histone tails, which in turn recruits the transcriptional machinery to promoters and enhancers.^{[3][4]} This function is particularly important for the expression of oncogenes such as MYC, making BRD4 a compelling therapeutic target in various cancers and inflammatory diseases.^{[1][3]}

BRD4 inhibitors are small molecules designed to competitively bind to the bromodomains of BRD4, thereby preventing its interaction with acetylated histones and displacing it from chromatin.^{[3][4]} This disruption leads to the downregulation of BRD4-dependent gene transcription, resulting in cell cycle arrest and apoptosis in cancer cells. "**BRD4 Inhibitor-13**" represents a class of such molecules, and verifying its direct interaction with BRD4 within a cellular context is crucial for its development as a therapeutic agent.

BRD4 Signaling Pathway and Point of Inhibition

BRD4 acts as a scaffold to recruit the Positive Transcription Elongation Factor b (P-TEFb) to gene promoters. P-TEFb then phosphorylates RNA Polymerase II, leading to productive transcriptional elongation. BRD4 inhibitors block the initial recognition of acetylated histones, preventing the entire downstream cascade.





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